molecular formula C13H12O2S B12551631 [5-(1-Hydroxyethyl)thiophen-2-yl](phenyl)methanone CAS No. 143379-91-3

[5-(1-Hydroxyethyl)thiophen-2-yl](phenyl)methanone

Cat. No.: B12551631
CAS No.: 143379-91-3
M. Wt: 232.30 g/mol
InChI Key: QZSIULAZQIIMCN-UHFFFAOYSA-N
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Description

5-(1-Hydroxyethyl)thiophen-2-ylmethanone: is an organic compound that features a thiophene ring substituted with a hydroxyethyl group and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Hydroxyethyl)thiophen-2-ylmethanone typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxyethyl and phenylmethanone groups

Industrial Production Methods: In an industrial setting, the production of 5-(1-Hydroxyethyl)thiophen-2-ylmethanone may involve large-scale Friedel-Crafts acylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(1-Hydroxyethyl)thiophen-2-ylmethanone can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research has explored the use of 5-(1-Hydroxyethyl)thiophen-2-ylmethanone derivatives in drug development, particularly for their potential to act as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including conductive polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyethyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the phenylmethanone moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target.

Comparison with Similar Compounds

    5-(1-Hydroxyethyl)thiophen-2-ylmethanone: shares structural similarities with other thiophene derivatives, such as and .

    Thiophene-based compounds: with different substituents on the thiophene ring or variations in the hydroxyethyl and phenylmethanone groups.

Uniqueness: The unique combination of the hydroxyethyl group and the phenylmethanone moiety in 5-(1-Hydroxyethyl)thiophen-2-ylmethanone imparts distinct electronic and steric properties, making it a valuable compound for specific applications in materials science and pharmaceuticals. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Properties

CAS No.

143379-91-3

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

[5-(1-hydroxyethyl)thiophen-2-yl]-phenylmethanone

InChI

InChI=1S/C13H12O2S/c1-9(14)11-7-8-12(16-11)13(15)10-5-3-2-4-6-10/h2-9,14H,1H3

InChI Key

QZSIULAZQIIMCN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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